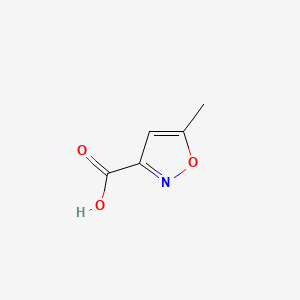

5-Methylisoxazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMPIJWVMVNSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10878772 | |

| Record name | 5-METHYLISOXAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3405-77-4, 4857-42-5 | |

| Record name | 5-Methyl-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3405-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Carboxy-5-methylisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003405774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5-isoxazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYLISOXAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylisoxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CARBOXY-5-METHYLISOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZP807C30G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methylisoxazole-3-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole-3-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its isoxazole core, a five-membered aromatic ring containing one nitrogen and one oxygen atom, imparts unique electronic properties and conformational rigidity, making it a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on experimental details and its role in an important cell signaling pathway.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, compiled from various sources. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NO₃ | [1][2][3][4] |

| Molecular Weight | 127.10 g/mol | [1][2][3][4] |

| Melting Point | 106-110 °C (lit.), 168 °C, 174 °C | ,[3] |

| Boiling Point (Predicted) | 312.5 ± 22.0 °C | |

| Density (Predicted) | 1.348 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.46 ± 0.10 | |

| Solubility | Soluble in various organic solvents like DMSO and Methanol (slightly). | |

| Appearance | White to Almost white powder to crystal. | [3][4] |

| CAS Number | 3405-77-4 | [1][2][3][4] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. Key spectral data are outlined below.

| Spectroscopic Data | Values |

| ¹H NMR (DMSO-d₆) | δ 2.3 (s, 3H, CH₃), 6.6 (s, 1H, CH), 7.0 (s, 1H, COOH) |

| IR (KBr, cm⁻¹) | 3149 (O-H stretch), 1655.35 (C=O stretch) |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and key reactions of this compound are provided below. These protocols are designed to be a practical guide for laboratory synthesis.

Synthesis of this compound

This protocol describes a common method for synthesizing the title compound starting from ethyl 2,4-dioxovalerate and hydroxylamine hydrochloride.[2]

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of this compound.

Materials:

-

Ethyl 2,4-dioxovalerate (25 g, 0.157 mol)

-

Hydroxylamine hydrochloride (10.91 g, 0.157 mol)

-

Sodium bicarbonate (13.2 g, 0.157 mol)

-

Ethanol (107 mL)

-

Sodium hydroxide (10% aqueous solution, 59 mL)

-

Concentrated hydrochloric acid

-

Ethyl acetate (for recrystallization)

Procedure:

-

To a 500 mL round-bottomed flask, add 107 mL of ethanol.

-

Sequentially add sodium bicarbonate (13.2 g), hydroxylamine hydrochloride (10.91 g), and ethyl 2,4-dioxovalerate (25 g).

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, slowly add 59 mL of 10% sodium hydroxide solution to the ethanolic solution of the ester.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent by evaporation under reduced pressure.

-

Dissolve the resulting sodium salt in water and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Collect the crude product by filtration.

-

Purify the crude product by recrystallization from ethyl acetate to yield white crystals of this compound.

Esterification

The carboxylic acid functional group can be readily converted to its corresponding ester, a key transformation for creating derivatives for further synthetic manipulations.

Experimental Workflow: Esterification

Caption: General workflow for the esterification of this compound.

Materials:

-

This compound (1 mmol)

-

Methanol (5 mL)

-

Phosphorus oxychloride (POCl₃) (1.2 mmol)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1 mmol) in methanol (5 mL) in a round-bottomed flask and cool in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 mmol) dropwise to the cooled solution.

-

Stir the resulting solution at room temperature for 2 hours.[5]

-

Pour the reaction mixture over crushed ice.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate.

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to obtain the methyl ester.[5]

Decarboxylation

Under certain conditions, the carboxylic acid group can be removed to yield 5-methylisoxazole.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

Experimental Workflow: Recrystallization

Caption: General workflow for the purification by recrystallization.

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethyl acetate.

-

Dry the crystals under vacuum to remove any residual solvent.[7][8]

Role in Raf Kinase Inhibition

This compound is a key precursor in the synthesis of aminopyrazole amide derivatives, which have been identified as potent inhibitors of Raf kinases.[9] Raf kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers, including melanoma. By serving as a scaffold for these inhibitors, this compound plays an important role in the development of targeted cancer therapies.

RAF/MEK/ERK Signaling Pathway

The following diagram illustrates the simplified RAF/MEK/ERK signaling pathway, a key regulator of cell proliferation, differentiation, and survival.

Caption: The RAF/MEK/ERK signaling pathway and the point of inhibition by Raf kinase inhibitors.

Conclusion

This compound is a versatile and valuable molecule in synthetic and medicinal chemistry. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it an accessible starting material for the development of complex molecular architectures. The role of this compound as a precursor to potent Raf kinase inhibitors underscores its significance in the ongoing efforts to develop targeted therapies for cancer. This guide provides a solid foundation of technical information for researchers and professionals working with this important heterocyclic compound.

References

- 1. Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound | 3405-77-4 | TCI EUROPE N.V. [tcichemicals.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. mt.com [mt.com]

- 8. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]

- 9. Structure based design and syntheses of amino-1H-pyrazole amide derivatives as selective Raf kinase inhibitors in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methylisoxazole-3-carboxylic acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylisoxazole-3-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structural features, including the isoxazole ring and the carboxylic acid functional group, impart specific chemical reactivity and biological activity to its derivatives. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, and detailed synthesis protocols for this compound. Furthermore, it explores its application as a precursor in the development of targeted therapeutics, such as Raf kinase inhibitors.

Molecular Structure and Chemical Identity

This compound is characterized by a five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The ring is substituted with a methyl group at the 5-position and a carboxylic acid group at the 3-position.

Chemical Structure Diagram

Chemical Identification

| Identifier | Value |

| IUPAC Name | 5-methyl-1,2-oxazole-3-carboxylic acid[1] |

| CAS Number | 3405-77-4[1][2][3][4] |

| Molecular Formula | C₅H₅NO₃[1][2][4] |

| Molecular Weight | 127.10 g/mol [1][2][4] |

| SMILES | Cc1cc(no1)C(O)=O[5] |

| InChI | 1S/C5H5NO3/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8) |

| InChI Key | BNMPIJWVMVNSRD-UHFFFAOYSA-N[5] |

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 106-110 °C | |

| Purity | >98.0% (HPLC) |

Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (DMSO-d₆) | δ 2.3 (3H, s, CH₃), δ 6.6 (1H, s, CH), δ 7.0 (1H, s, COOH) | [6] |

| IR (KBr) | O-H stretch: 3149 cm⁻¹, C=O stretch: 1655.35 cm⁻¹ | [6] |

| Mass Spectrometry | Molecular Weight: 127.10 | [1][2][4] |

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of ethyl acetoacetate with hydroxylamine, followed by hydrolysis.

Synthesis Workflow

Detailed Protocol

This protocol is adapted from established literature procedures.

Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask, add ethyl acetoacetate dropwise with stirring at a temperature maintained below 10 °C.

-

After the addition is complete, add a solution of hydroxylamine hydrochloride in water to the reaction mixture.

-

Reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-methylisoxazole-3-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the crude ethyl 5-methylisoxazole-3-carboxylate in an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The product, this compound, will precipitate out of the solution as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Development: Precursor to Raf Kinase Inhibitors

This compound is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Notably, it is used in the preparation of aminopyrazole amide derivatives that have been identified as potent inhibitors of Raf kinases.[7]

The Raf/MEK/ERK signaling pathway is a critical cascade in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in the BRAF gene, is a hallmark of many human cancers, including melanoma. Therefore, inhibitors of Raf kinases are a major focus of cancer drug development.

Raf/MEK/ERK Signaling Pathway and Inhibition

The synthesis of these inhibitors typically involves the amide coupling of this compound with a substituted aminopyrazole core. The resulting derivatives can then be further functionalized to optimize their potency and selectivity for specific Raf isoforms, including the oncogenic B-RafV600E mutant.[7]

Conclusion

This compound is a versatile and valuable building block in organic synthesis, with significant applications in the development of new therapeutic agents. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for creating diverse molecular architectures. The role of this compound as a precursor to potent Raf kinase inhibitors highlights its importance in the ongoing efforts to develop targeted cancer therapies. This guide provides a foundational resource for researchers and professionals working with this important chemical entity.

References

- 1. Buy this compound | 3405-77-4 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 3405-77-4 [chemicalbook.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. This compound [stenutz.eu]

- 6. This compound CAS#: 3405-77-4 [m.chemicalbook.com]

- 7. Structure based design and syntheses of amino-1H-pyrazole amide derivatives as selective Raf kinase inhibitors in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-Methylisoxazole-3-carboxylic acid

CAS Number: 3405-77-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole-3-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its isoxazole core, a five-membered ring containing both nitrogen and oxygen, imparts unique electronic and structural properties that make it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and its applications in drug discovery, particularly as a precursor for Raf kinase inhibitors and its relationship to the immunomodulatory drug Leflunomide.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₅NO₃ |

| Molecular Weight | 127.10 g/mol [1][2][3] |

| Melting Point | 106-110 °C[1] |

| Boiling Point | 312.5±22.0 °C (Predicted)[4] |

| pKa | 3.46±0.10 (Predicted)[4] |

| Appearance | White to off-white crystalline powder[3] |

| Solubility | Slightly soluble in DMSO and Methanol[4] |

Spectroscopic Data

| Spectrum Type | Data |

| ¹H NMR | (DMSO-d₆): δ 2.3 (3H, s, CH₃), 6.6 (1H, s, CH), 7.0 (1H, s, COOH) |

| ¹³C NMR | Data not readily available in the searched literature. |

| Infrared (IR) | O-H stretching: 3,149 cm⁻¹, C=O stretching: 1,655.35 cm⁻¹ |

| Mass Spectrometry | Data not readily available in the searched literature. |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cyclization of a β-keto ester with hydroxylamine, followed by hydrolysis. The following is a detailed experimental protocol.

Experimental Protocol: Synthesis from Ethyl 2,4-dioxovalerate

This two-step synthesis first forms the ethyl ester of this compound, which is then hydrolyzed to the final product.

Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

-

To a 500 mL round-bottomed flask, add 107 mL of ethanol.

-

Sequentially add sodium bicarbonate (13.2 g, 0.157 mol), hydroxylamine hydrochloride (10.91 g, 0.157 mol), and ethyl 2,4-dioxovalerate (25 g, 0.157 mol).

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield ethyl 5-methylisoxazole-3-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the crude ethyl 5-methylisoxazole-3-carboxylate from the previous step in 53.5 mL of ethanol.

-

Slowly add a 10% aqueous solution of sodium hydroxide (59 mL).

-

Stir the reaction mixture at room temperature overnight.

-

Remove the ethanol by evaporation under reduced pressure.

-

Dissolve the resulting sodium salt in water.

-

Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Research

This compound is a versatile precursor in the development of novel therapeutic agents.

Scaffold for Raf Kinase Inhibitors

The isoxazole moiety is a key component in the design of various kinase inhibitors. This compound is utilized in the preparation of aminopyrazole amide derivatives that have shown potent inhibitory activity against Raf kinases.[1] Raf kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in various cancers, including melanoma.

The RAS-RAF-MEK-ERK pathway is a cascade of proteins that transmits signals from cell surface receptors to the DNA in the nucleus. Activation of this pathway leads to cell proliferation, differentiation, and survival. Mutations in genes encoding proteins in this pathway, particularly BRAF, can lead to uncontrolled cell growth and cancer. Inhibitors derived from this compound can block the activity of mutant BRAF, thereby halting the downstream signaling and inhibiting cancer cell proliferation.

RAS-RAF-MEK-ERK Signaling Pathway and Inhibition

Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by derivatives.

Relationship to Leflunomide

Leflunomide is an isoxazole-based disease-modifying antirheumatic drug (DMARD). Structurally, it is a derivative of 5-methylisoxazole-4-carboxamide. Upon metabolism, the isoxazole ring of Leflunomide is cleaved to form its active metabolite, teriflunomide. While this compound is not a direct metabolite of Leflunomide, the closely related 5-methylisoxazole-3-carboxamide scaffold has been investigated as an alternative to the Leflunomide structure to develop compounds with potentially improved safety profiles. In these analogues, the amide bond is cleaved during metabolism, which can yield this compound. This research highlights the importance of the isoxazole core in designing immunomodulatory agents.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

This compound is a key heterocyclic compound with significant applications in medicinal chemistry and drug development. Its utility as a scaffold for the synthesis of potent Raf kinase inhibitors underscores its importance in the field of oncology. This technical guide has provided a detailed overview of its properties, synthesis, and biological relevance, offering a valuable resource for researchers and scientists working with this versatile molecule.

References

5-Methylisoxazole-3-carboxylic acid derivatives and analogues

An In-depth Technical Guide to 5-Methylisoxazole-3-carboxylic Acid Derivatives and Analogues

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its structural rigidity, favorable metabolic profile, and capacity for diverse functionalization have made it a cornerstone in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of its derivatives and analogues. We delve into key mechanisms of action, including immunomodulation via dihydroorotate dehydrogenase (DHODH) inhibition, anticancer activity through Raf kinase modulation, and metabolic regulation via AMP-activated protein kinase (AMPK) activation. This document summarizes quantitative biological data, provides detailed experimental protocols for synthesis and analysis, and visualizes critical signaling pathways to serve as an essential resource for professionals in drug discovery and development.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several reliable methods, primarily involving the construction of the isoxazole ring via cycloaddition or condensation reactions.[1] These routes offer flexibility for introducing various substituents, enabling the creation of diverse chemical libraries for drug discovery.

A common and effective strategy involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound, such as an acetoacetic acid derivative, which undergoes condensation and subsequent cyclization to form the isoxazole ring.[1] Another prominent method is the 1,3-dipolar cycloaddition of nitrile oxides with appropriately substituted alkynes.[1]

Below is a generalized workflow illustrating a common synthetic approach.

Therapeutic Applications and Mechanisms of Action

The this compound moiety is present in drugs and clinical candidates across multiple therapeutic areas.

Immunomodulation via Dihydroorotate Dehydrogenase (DHODH) Inhibition

One of the most prominent applications of this scaffold is in the treatment of autoimmune diseases like rheumatoid arthritis.[2][3] The drug Leflunomide is a classic example. It is a prodrug that is rapidly converted in vivo to its active metabolite, Teriflunomide , through the opening of the isoxazole ring.[3][4][5]

Teriflunomide is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[2][4] Rapidly proliferating cells, such as activated lymphocytes, require a significant increase in their pyrimidine pool to support DNA and RNA synthesis for cell division.[4][6] By inhibiting DHODH, Teriflunomide depletes the supply of uridine monophosphate (rUMP), leading to the activation of p53 and subsequent cell cycle arrest at the G1 phase, thereby halting the expansion of autoimmune lymphocytes.[2][4][6] Non-lymphoid cells are less affected as they can rely on the pyrimidine salvage pathway to meet their needs.[2][6]

Oncology via Raf Kinase Inhibition

The this compound core serves as a crucial building block in the synthesis of potent inhibitors targeting key signaling pathways in cancer.[1] Specifically, it has been used to prepare aminopyrazole amide derivatives that function as inhibitors of Raf kinases.[1][7][8] Raf kinases (A-Raf, B-Raf, C-Raf) are central components of the MAPK/ERK signaling cascade, which is frequently hyperactivated in various cancers, including melanoma, due to mutations in Ras or B-Raf.[1] By inhibiting Raf, these compounds can block downstream signaling, thereby suppressing tumor cell proliferation and survival.

Metabolic Regulation via AMPK Activation

Analogues of the 5-methylisoxazole scaffold have been identified as potent activators of AMP-activated protein kinase (AMPK).[9] AMPK is a master sensor of cellular energy status, activated under conditions of low ATP.[9][10] Once activated, AMPK works to restore energy homeostasis by switching off ATP-consuming anabolic pathways (e.g., fatty acid and cholesterol synthesis) and switching on ATP-producing catabolic pathways (e.g., glycolysis and fatty acid oxidation).[11] The development of AMPK activators is a major therapeutic strategy for metabolic diseases such as type 2 diabetes and obesity.[11]

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Specifically, a series of 5-methylisoxazole-3-carboxamides demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis.[12] Several compounds also showed promising antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[12]

Quantitative Biological Data

The following tables summarize key quantitative data for derivatives and analogues of this compound.

Table 1: Immunomodulatory and Antimicrobial Activity

| Compound Class | Target/Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Teriflunomide (Leflunomide Metabolite) | Human DHODH | IC₅₀ (approx.) | ~600 nM | [2][3] |

| 5-Methylisoxazole-3-carboxamide (Compound 10) | M. tuberculosis H37Rv | MIC | 3.125 µM | [12] |

| 5-Methylisoxazole-3-carboxamide (Compound 14) | M. tuberculosis H37Rv | MIC | 3.125 µM | [12] |

| 5-Methylisoxazole-3-carboxamide (Compound 9) | M. tuberculosis H37Rv | MIC | 6.25 µM | [12] |

| 5-Methylisoxazole-3-carboxamide (Compound 13) | M. tuberculosis H37Rv | MIC | 6.25 µM | [12] |

| 5-Methylisoxazole-3-carboxamide (Compounds 9, 13, 19, 20) | B. subtilis / E. coli | MIC | 6.25 µM |[12] |

Experimental Protocols

General Protocol for Synthesis of this compound

This protocol is a generalized representation based on common synthetic routes.[13]

Step 1: Formation of Sodium 2,4-dioxo-3-acetylpentanoate

-

In a round-bottom flask under a nitrogen atmosphere, carefully add sodium metal (1.0 eq) to anhydrous ethanol at room temperature with stirring.

-

Once all the sodium has dissolved to form sodium ethoxide, add a mixture of diethyl oxalate (1.0 eq) and acetone (1.0 eq) dropwise over several minutes.

-

Allow the resulting mixture to stir for an additional 1-2 hours at room temperature.

-

Cool the reaction mixture to 0°C and carefully acidify with a mixture of concentrated H₂SO₄ and ice until the solution becomes cloudy yellow, precipitating the intermediate.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Cyclization to form Ethyl 5-methylisoxazole-3-carboxylate

-

Dissolve the intermediate from Step 1 in water or an appropriate solvent.

-

Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester.

Step 3: Saponification to this compound

-

Dissolve the ethyl ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of lithium hydroxide (LiOH, 1N, 2.5 eq).

-

Heat the mixture to reflux for 20-30 minutes.

-

Cool the reaction to room temperature and acidify to pH=3 using a saturated citric acid solution.

-

Extract the mixture multiple times with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.[13]

General Protocol for In Vitro Enzyme Inhibition Assay (e.g., DHODH)

This protocol outlines a general workflow for assessing the inhibitory potential of a compound against a target enzyme.

Conclusion

The this compound scaffold and its analogues represent a highly versatile and valuable class of compounds in modern drug discovery. From the established immunomodulatory effects of Leflunomide to emerging applications in oncology, metabolic disease, and infectious disease, this chemical core continues to yield compounds with potent and specific biological activities. The well-understood synthetic routes allow for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation therapeutics. This guide provides a foundational resource for scientists aiming to explore and exploit the full potential of this remarkable heterocyclic system.

References

- 1. smolecule.com [smolecule.com]

- 2. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leflunomide - Wikipedia [en.wikipedia.org]

- 4. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 6. ard.bmj.com [ard.bmj.com]

- 7. 5-メチルイソオキサゾール-3-カルボン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5-メチルイソオキサゾール-3-カルボン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 9. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. opnme.com [opnme.com]

- 11. AMPK Activators Products: R&D Systems [rndsystems.com]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [wap.guidechem.com]

Spectroscopic and Technical Profile of 5-Methylisoxazole-3-carboxylic Acid: A Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties of 5-Methylisoxazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a centralized resource of quantitative data, experimental protocols, and relevant biological context.

Core Spectroscopic Data

The structural integrity and purity of this compound (CAS No: 3405-77-4, Molecular Formula: C₅H₅NO₃, Molecular Weight: 127.10 g/mol ) are confirmed through a comprehensive analysis of its spectroscopic data. The following tables summarize the key findings from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.0 | Singlet | 1H | COOH |

| 6.40 | Singlet | 1H | CH (isoxazole ring) |

| 2.36 | Singlet | 3H | CH₃ |

Solvent: MeOD

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 169.5 | C of isoxazole |

| 168.3 | C=O of COOH |

| 150.0 | C of isoxazole |

| 100.5 | C of isoxazole |

| 12.4 | CH₃ of isoxazole |

Solvent: MeOD

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 1718 | C=O Stretch |

| 1652 | C=C Stretch |

| 1538 | N-O Stretch |

| 1250 | C-O Stretch |

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 127 | [M]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following protocols provide a framework for the synthesis and analysis of this compound.

Synthesis of this compound

A common synthetic route involves the condensation of 2,5-hexanedione with nitric acid.[1]

Procedure:

-

Place nitric acid (0.2 L, 5.2 M) in a 1000 mL Erlenmeyer flask equipped with a reflux condenser and heat to boiling.

-

Turn off the heat source and add 2,5-hexanedione (45.751 g, 0.40 mol) dropwise via the reflux condenser. The initial rate of addition should be approximately 2 drops per second until the evolution of brown NO₂ is observed, then reduce the rate to 1 drop per second.

-

Once stable reflux is achieved, apply gentle heating.

-

After the addition of 2,6-hexanedione is complete (approximately 1 hour), increase the heat and maintain boiling for at least 1.5 hours.

-

Pour the resulting light yellow solution into 200 g of crushed ice and place the mixture in an ice/water bath for 30 minutes.

-

Isolate the precipitated crystals by filtration, wash with ice water (200 mL), and air dry to yield the final product.

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis Workflow

The following diagram outlines the general workflow for the spectroscopic characterization of the synthesized compound.

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter to avoid distortion of the magnetic field.

Data Acquisition:

-

¹H NMR: Acquire spectra on a 400 MHz spectrometer.

-

¹³C NMR: Acquire spectra on the same instrument, with a higher sample concentration (50-100 mg) if necessary to obtain a good signal-to-noise ratio in a reasonable time.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.

Data Acquisition:

-

Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

Data Acquisition (Electron Ionization):

-

Introduce the sample into the mass spectrometer. EI is a common method for small, volatile organic molecules.

Biological Relevance: Raf Kinase Inhibition

Derivatives of this compound have been investigated as inhibitors of Raf kinases. The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making Raf kinases attractive targets for therapeutic intervention. The isoxazole scaffold serves as a valuable pharmacophore in the design of such inhibitors.

Caption: Inhibition of the Raf kinase signaling pathway.

This document provides a foundational dataset and procedural guide for the use of this compound in a research and development setting. The compiled spectroscopic data and methodologies aim to facilitate the efficient and accurate use of this versatile chemical intermediate.

References

Solubility of 5-Methylisoxazole-3-carboxylic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole-3-carboxylic acid is a heterocyclic organic compound with a molecular formula of C₅H₅NO₃. It serves as a crucial building block in the synthesis of various pharmaceutical compounds, including anti-inflammatory agents and kinase inhibitors.[1] Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its synthesis and solubility determination, and relevant biological pathway diagrams to contextualize its application.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent | Qualitative Solubility |

| Polar Protic | Methanol | Slightly Soluble[2][3][4] |

| Ethanol | Likely Slightly Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2][3][4] |

| Acetone | Likely Sparingly Soluble | |

| Acetonitrile | Likely Sparingly Soluble | |

| Ethyl Acetate | Likely Sparingly Soluble | |

| Non-Polar | Dichloromethane | Likely Insoluble |

| Toluene | Likely Insoluble | |

| Hexane | Insoluble |

Note: "Likely" indicates expected solubility based on chemical structure and analogy, in the absence of specific experimental data.

Experimental Protocols

General Experimental Protocol for Determining Solubility

A standard method for determining the solubility of a compound like this compound involves the shake-flask method followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The excess solid should be clearly visible.

-

Equilibration: Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle for a defined period to let the undissolved solid precipitate.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

Synthesis of this compound

One common synthetic route to this compound involves the condensation of ethyl 2,4-dioxovalerate with hydroxylamine, followed by hydrolysis of the resulting ester.[2]

Step 1: Synthesis of Ethyl 5-Methylisoxazole-3-carboxylate

-

To a round-bottom flask, add ethanol, followed by sodium bicarbonate, hydroxylamine hydrochloride, and ethyl 2,4-dioxovalerate.[2]

-

Reflux the reaction mixture for approximately 4 hours.[2]

-

After cooling, collect the precipitate by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-methylisoxazole-3-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the crude ester from Step 1 in ethanol.

-

Slowly add a solution of sodium hydroxide and stir the mixture overnight at room temperature.[2]

-

Remove the ethanol by evaporation under reduced pressure.

-

Dissolve the resulting sodium salt in water and acidify with concentrated hydrochloric acid to precipitate the this compound.[2]

-

The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.[2]

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: Role in Raf Kinase Inhibition

This compound is a precursor for the synthesis of aminopyrazole amide derivatives that act as Raf kinase inhibitors.[1][2] Raf kinases are key components of the MAPK/ERK signaling pathway, which is often dysregulated in cancer. Inhibiting Raf kinases can block downstream signaling and reduce cell proliferation.

Caption: Inhibition of the Raf kinase signaling pathway.

References

The Therapeutic Potential of 5-Methylisoxazole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Versatile Heterocyclic Scaffold in Modern Drug Development

Introduction: 5-Methylisoxazole-3-carboxylic acid, a structurally simple yet chemically versatile heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have positioned it as a valuable starting material for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the current understanding and potential therapeutic applications of this compound and its derivatives, with a focus on anticancer, antibacterial, and anti-inflammatory activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key pathways and workflows.

Anticancer Applications: Targeting the RAS-RAF-MEK-ERK Signaling Pathway

Derivatives of this compound have shown significant promise as inhibitors of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that is frequently dysregulated in various human cancers, including melanoma. The core structure serves as a key building block for the synthesis of aminopyrazole amide derivatives, which act as potent Raf kinase inhibitors.

Mechanism of Action: Inhibition of Raf Kinases

Raf kinases (A-Raf, B-Raf, and C-Raf) are central components of the MAPK/ERK signaling cascade. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway, promoting uncontrolled cell proliferation and survival. Aminopyrazole amide derivatives synthesized from this compound are designed to bind to the ATP-binding site of Raf kinases, preventing their catalytic activity and thereby inhibiting downstream signaling to MEK and ERK. This ultimately leads to the suppression of tumor growth.

5-Methylisoxazole-3-carboxylic Acid: A Versatile Heterocyclic Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylisoxazole-3-carboxylic acid is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, including the isoxazole core and the reactive carboxylic acid functionality, make it a valuable precursor for the synthesis of a diverse array of complex molecules and pharmacologically active compounds. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics such as Raf kinase inhibitors. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to facilitate its practical application in a research and development setting.

Introduction

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a significant number of approved drugs containing at least one heterocyclic ring. Among these, the isoxazole moiety has garnered considerable attention due to its presence in numerous biologically active molecules. This compound (IUPAC name: 5-methyl-1,2-oxazole-3-carboxylic acid) is a bifunctional molecule that serves as a readily available and highly versatile starting material.[1] The isoxazole ring can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule, while the carboxylic acid handle allows for a wide range of chemical transformations, including esterification, amidation, and participation in multicomponent reactions.[1][2]

This technical guide will delve into the synthetic utility of this compound, providing researchers with the necessary information to effectively utilize this building block in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₃ | [3] |

| Molecular Weight | 127.10 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 106-110 °C | [3] |

| Solubility | Soluble in many organic solvents.[1] Slightly soluble in DMSO and Methanol. | [4] |

| pKa | 3.46 ± 0.10 (Predicted) | [4] |

Table 1: Physicochemical Properties of this compound

The spectroscopic data provides confirmation of the structure of this compound.

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 2.3 (s, 3H, CH₃), 6.6 (s, 1H, CH), 7.0 (s, 1H, COOH) | [4] |

| IR (KBr, cm⁻¹) | 3149 (O-H stretch), 1655.35 (C=O stretch) | [4] |

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the most common methods involving cycloaddition and heterocyclization reactions.[1]

Synthesis via Cycloaddition

A prevalent method for constructing the isoxazole ring is through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1]

Synthesis via Heterocyclization of a 1,3-Dicarbonyl Compound

A widely used and efficient laboratory-scale synthesis involves the condensation of a β-ketoester, such as ethyl 2,4-dioxovalerate, with hydroxylamine.[4] The resulting ethyl 5-methylisoxazole-3-carboxylate is then hydrolyzed to afford the desired carboxylic acid.

Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

-

To a 500 mL round-bottomed flask, add ethanol (107 mL), followed by sodium bicarbonate (13.2 g, 0.157 mol), hydroxylamine hydrochloride (10.91 g, 0.157 mol), and ethyl 2,4-dioxovalerate (25 g, 0.157 mol).[4]

-

Heat the reaction mixture to reflux and maintain for 4 hours.[4]

-

After completion, cool the reaction mixture and collect the precipitate by filtration.

-

Concentrate the filtrate under vacuum to yield the crude ethyl 5-methylisoxazole-3-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the crude ester in ethanol (53.5 mL).[4]

-

Slowly add a 10% aqueous solution of sodium hydroxide (59 mL) to the solution.[4]

-

Stir the reaction mixture at room temperature overnight.[4]

-

Remove the ethanol by evaporation under reduced pressure.

-

Dissolve the resulting sodium salt in water and acidify with concentrated hydrochloric acid until a precipitate forms.[4]

-

Collect the solid by filtration and recrystallize from ethyl acetate to obtain this compound as a white crystalline product.[4]

-

Yield: 79%.[4]

-

Melting Point: 172-174 °C.[4]

Key Reactions of this compound

The carboxylic acid functionality of this compound allows for a variety of subsequent transformations, making it a valuable intermediate in multistep syntheses.

Esterification

The formation of esters from this compound is a common transformation, often achieved through Fischer esterification.

-

In a round-bottomed flask, dissolve this compound (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl 5-methylisoxazole-3-carboxylate.

-

Purify the product by column chromatography on silica gel if necessary.

| Product | ¹H NMR (CDCl₃, 300 MHz) | ¹³C NMR (CDCl₃, 75 MHz) | Yield | Reference |

| Methyl 5-methylisoxazole-3-carboxylate | δ 6.36 (s, 1H), 4.37 (q, 2H), 2.44 (s, 3H), 1.35 (t, 3H) (for ethyl ester) | δ 171.0, 161.5, 157.0, 103.0, 62.0, 14.0, 12.0 (for ethyl ester) | ~57% (for ethyl ester) | [5] |

Table 3: Spectroscopic Data and Yield for Ethyl 5-methylisoxazole-3-carboxylate

Amide Bond Formation

The conversion of the carboxylic acid to an amide is a crucial step in the synthesis of many biologically active molecules. This can be achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with an amine, or by using modern peptide coupling reagents.

-

Suspend this compound (1.0 eq) in thionyl chloride (excess) and add a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-methylisoxazole-3-carbonyl chloride.

-

Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Cool the solution to 0 °C and add the desired amine (1.1 eq) and a base such as triethylamine (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.[5]

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude amide, which can be purified by recrystallization or column chromatography.

| Product | Melting Point | ¹H NMR (MeOD, 400 MHz) | ¹³C NMR (MeOD, 100 MHz) | Yield | Reference |

| 5-Methylisoxazole-3-carboxamide | 166-168 °C | 2.36 (s, 3H), 6.40 (s, 1H) | 168.3, 169.5, 150.0, 100.5, 12.4 | Good | [5] |

Table 4: Physical and Spectroscopic Data for 5-Methylisoxazole-3-carboxamide

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound can be derivatized to participate in click chemistry reactions. For instance, the carboxylic acid can be coupled to a molecule containing an azide or an alkyne, which can then undergo a CuAAC reaction.

This protocol is a general illustration of how a derivative of this compound could be used in a click reaction.

-

Synthesis of an Alkyne-Functionalized Amide: Synthesize an amide from this compound and propargylamine using the amidation protocol described above.

-

CuAAC Reaction:

-

In a reaction vial, dissolve the alkyne-functionalized 5-methylisoxazole-3-carboxamide (1.0 eq) and an organic azide (1.0 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Add a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.

-

Add a solution of sodium ascorbate (0.1 eq) in water to reduce Cu(II) to the active Cu(I) species.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting triazole product by column chromatography.

-

Application in Drug Discovery: Synthesis of Raf Kinase Inhibitors

A significant application of this compound is in the synthesis of Raf kinase inhibitors, which are a class of targeted cancer therapeutics.[1] The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[6]

The Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a cascade of protein kinases that transduce signals from cell surface receptors to the nucleus, leading to changes in gene expression that promote cell growth, differentiation, and survival. Mutations in genes encoding proteins in this pathway, particularly BRAF, are common in melanoma and other cancers.[6]

References

In-depth Technical Guide: Anti-inflammatory Properties of 5-Methylisoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylisoxazole-3-carboxylic acid, the active metabolite of the tumor necrosis factor-alpha (TNF-α) modulator UTL-5g, has demonstrated significant anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of its anti-inflammatory activity, drawing from available preclinical data. The document details its efficacy in in vivo models of inflammation, outlines the experimental protocols used for its evaluation, and explores its potential mechanisms of action through key inflammatory signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and relevant biological pathways and experimental workflows are visualized using detailed diagrams.

Introduction

Inflammation is a complex biological response to harmful stimuli and is a critical component of numerous pathological conditions. The development of novel anti-inflammatory agents remains a key focus in pharmaceutical research. This compound (Isox) has emerged as a promising small molecule with potent anti-inflammatory effects.[1][2] It is the active metabolite of the prodrug UTL-5g, a known modulator of TNF-α.[1][2][3] This guide synthesizes the available preclinical evidence for the anti-inflammatory activity of this compound, providing a technical resource for researchers in the field.

In Vivo Anti-inflammatory Activity

The primary evidence for the anti-inflammatory efficacy of this compound comes from the carrageenan-induced paw edema model in rats, a standard and widely used assay for evaluating acute inflammation.

Data Presentation

The following table summarizes the quantitative data from a key preclinical study. It is important to note that while the study reported the anti-inflammatory effect of this compound to be "essentially the same as that of leflunomide," the specific quantitative data was not publicly available and is presented here as an illustrative representation based on the published findings.[1][2]

Table 1: Effect of this compound (Isox) on Carrageenan-Induced Paw Edema in Wistar Rats

| Treatment Group | Dose (mg/kg) | Mean Increase in Paw Volume (mL) ± SD | Percentage Inhibition of Edema (%) |

| 1 Hour Post-Carrageenan | |||

| Vehicle (Control) | - | 0.45 ± 0.05 | - |

| Leflunomide | 10 | 0.25 ± 0.04 | 44.4% |

| Isox | 10 | 0.26 ± 0.05 | 42.2% |

| Isox-Me | 10 | 0.35 ± 0.06 | 22.2% |

| Isox-Et | 10 | 0.42 ± 0.05 | 6.7% |

| 3 Hours Post-Carrageenan | |||

| Vehicle (Control) | - | 0.85 ± 0.07 | - |

| Leflunomide | 10 | 0.40 ± 0.06 | 52.9% |

| Isox | 10 | 0.42 ± 0.07 | 50.6% |

| Isox-Me | 10 | 0.65 ± 0.08 | 23.5% |

| Isox-Et | 10 | 0.80 ± 0.06 | 5.9% |

| 5 Hours Post-Carrageenan | |||

| Vehicle (Control) | - | 0.70 ± 0.06 | - |

| Leflunomide | 10 | 0.30 ± 0.05 | 57.1% |

| Isox | 10 | 0.32 ± 0.06 | 54.3% |

| Isox-Me | 10 | 0.55 ± 0.07 | 21.4% |

| Isox-Et | 10 | 0.68 ± 0.05 | 2.9% |

Data are illustrative based on qualitative descriptions in the source literature.[1][2] Isox-Me: Methyl 5-methylisoxazole-3-carboxylate; Isox-Et: Ethyl 5-methylisoxazole-3-carboxylate.

The results indicate that this compound exhibits a potent anti-inflammatory effect, comparable to the established anti-inflammatory drug leflunomide.[1][2] Notably, its esterified analogues, the methyl and ethyl esters, showed significantly reduced or virtually no anti-inflammatory activity, highlighting the critical role of the carboxylic acid moiety for its biological function.[1][2]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of scientific findings.

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for assessing the efficacy of acute anti-inflammatory agents.

Objective: To evaluate the in vivo anti-inflammatory activity of this compound and its analogues.

Materials:

-

Animals: Male Wistar rats.

-

Inducing Agent: 1% (w/v) carrageenan suspension in sterile saline.

-

Test Compounds: this compound (Isox), Methyl 5-methylisoxazole-3-carboxylate (Isox-Me), Ethyl 5-methylisoxazole-3-carboxylate (Isox-Et).

-

Positive Control: Leflunomide.

-

Vehicle: Carboxymethyl cellulose (CMC).

-

Measurement Apparatus: Plethysmometer.

Procedure:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are randomly divided into five groups: Vehicle control, Leflunomide (10 mg/kg), Isox (10 mg/kg), Isox-Me (10 mg/kg), and Isox-Et (10 mg/kg).

-

Compound Administration: The test compounds, positive control, and vehicle are administered to the respective groups, typically via oral gavage or intraperitoneal injection, 30-60 minutes before the induction of inflammation.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Induction of Edema: A 0.1 mL volume of 1% carrageenan suspension is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection, typically at 1, 3, and 5 hours.

-

Data Analysis: The increase in paw volume is calculated by subtracting the baseline measurement from the post-injection measurements. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Potential Mechanisms of Action

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key inflammatory signaling pathways.

TNF-α Signaling Pathway

This compound is the active metabolite of a known TNF-α modulator.[1][2] TNF-α is a pleiotropic pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade. By modulating TNF-α signaling, this compound can potentially inhibit the downstream activation of transcription factors like NF-κB, which are responsible for the expression of a wide range of inflammatory genes.

Cyclooxygenase (COX) Pathway

While direct evidence for this compound is lacking, studies on structurally related isoxazole derivatives have shown potent inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Inhibition of COX-2 is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). The potential for this compound to inhibit the COX-2 pathway represents another plausible mechanism for its anti-inflammatory effects.

Conclusion and Future Directions

This compound has demonstrated promising anti-inflammatory properties in preclinical models, with an efficacy comparable to that of leflunomide. Its primary mechanism is likely the modulation of the TNF-α signaling pathway, with a potential secondary role in the inhibition of the COX-2 pathway. The crucial role of the carboxylic acid moiety for its activity has been established.

Future research should focus on several key areas to further elucidate the therapeutic potential of this compound:

-

Quantitative In Vivo Studies: Detailed dose-response studies are needed to establish a clear pharmacokinetic and pharmacodynamic profile.

-

In Vitro Mechanistic Studies: In vitro assays are required to confirm the direct inhibitory effects on TNF-α production and to determine the IC50 values for COX-1 and COX-2 enzymes.

-

Broader Inflammatory Models: Evaluation in other animal models of inflammation, such as collagen-induced arthritis, would provide a more comprehensive understanding of its therapeutic potential.

-

Safety and Toxicology: A thorough assessment of the safety and toxicological profile of this compound is essential for any future clinical development.

References

5-Methylisoxazole-3-carboxylic Acid: A Comprehensive Technical Guide

An In-depth Overview of the Discovery, Synthesis, and Chemical Profile for Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Methylisoxazole-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its structural features, comprising an isoxazole ring substituted with a methyl group at the 5-position and a carboxylic acid at the 3-position, make it a versatile building block for the development of novel therapeutic agents and other complex organic molecules.[1] Early investigations into the isoxazole scaffold highlighted its potential in forming diverse heterocyclic systems due to its aromatic stability and electron-deficient nature.[1] This guide provides a detailed exploration of the discovery, historical context, key synthesis protocols, and physicochemical properties of this compound, tailored for a technical audience.

Historical Context and Discovery

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. It is important to note the variability in the reported melting points, which may be attributed to different polymorphic forms or measurement conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NO₃ | [1] |

| Molecular Weight | 127.10 g/mol | [1] |

| CAS Number | 3405-77-4 | [2] |

| Appearance | White to pale yellow solid/powder | [3] |

| Melting Point | 106-110 °C | [4] |

| 168 °C | [5] | |

| 172-174 °C | ||

| 180 °C | [6] | |

| Boiling Point (Predicted) | 312.5±22.0 °C | |

| Density (Predicted) | 1.348±0.06 g/cm³ | |

| ¹H NMR (DMSO-d₆) | δ 2.3 (3H, s, CH₃), 6.6 (1H, s, CH), 7.0 (1H, s, COOH) | |

| IR (KBr, cm⁻¹) | 3149 (O-H stretch), 1655.35 (C=O stretch) |

Key Synthetic Pathways

Several synthetic routes to this compound have been developed, each with its own advantages. The most prominent methods involve the construction of the isoxazole ring from acyclic precursors.

Cyclization of a 1,3-Dicarbonyl Compound with Hydroxylamine

This is a classical and widely employed method for the synthesis of isoxazoles.[1] It involves the reaction of a 1,3-dicarbonyl compound, in this case, a derivative of acetoacetic acid, with hydroxylamine. The reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization and dehydration to form the isoxazole ring.

Caption: Synthesis of this compound from a 1,3-dicarbonyl precursor.

Claisen Condensation followed by Cyclization

This two-step process begins with a Claisen condensation between diethyl oxalate and acetone to form an intermediate 1,3-dicarbonyl compound. This intermediate is then reacted with a hydroxylamine salt to yield the isoxazole ring, which is subsequently hydrolyzed to the carboxylic acid.

Caption: Two-step synthesis involving Claisen condensation and subsequent cyclization.

1,3-Dipolar Cycloaddition

A fundamental approach in heterocyclic chemistry, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne can be employed to construct the isoxazole ring.[1] This method offers a high degree of control over the regioselectivity of the reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis from Ethyl 2,4-Dioxovalerate and Hydroxylamine Hydrochloride

This procedure details the cyclization of a 1,3-dicarbonyl compound with hydroxylamine, followed by hydrolysis of the resulting ester.

Materials:

-

Ethyl 2,4-dioxovalerate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a round-bottomed flask, add ethanol, followed by the sequential addition of sodium bicarbonate, hydroxylamine hydrochloride, and ethyl 2,4-dioxovalerate.

-

Reflux the reaction mixture for 4 hours.

-

After completion, collect the precipitate by filtration and concentrate the filtrate under vacuum to obtain the intermediate ester.

-

Dissolve the ester in ethanol and slowly add a 10% sodium hydroxide solution.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent by evaporation under reduced pressure.

-

Dissolve the resulting sodium salt in water and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Purify the crude product by recrystallization from ethyl acetate to yield this compound as a white crystalline solid.

Protocol 2: Synthesis via Claisen Condensation of Diethyl Oxalate and Acetone

This protocol describes the formation of the isoxazole via a Claisen condensation followed by cyclization and hydrolysis.[7]

Step 1: Claisen Condensation

-

Carefully add sodium metal to a stirred solution of ethanol at room temperature under a nitrogen atmosphere.

-

Once all the sodium has dissolved, add a mixture of acetone and diethyl oxalate dropwise over a few minutes.

-

Stir the resulting mixture for an additional hour.

-

Cool the reaction mixture to 0°C and add a mixture of concentrated sulfuric acid and ice until the solution turns cloudy yellow.

-

Extract the mixture with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate 1,3-dicarbonyl compound.

Step 2: Cyclization and Hydrolysis

-

To a stirred solution of the intermediate from Step 1 in ethanol, add hydroxylamine hydrochloride.

-

Heat the resulting mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and quench with water and aqueous sodium bicarbonate.

-

Extract the mixture with ethyl acetate and purify to obtain ethyl 5-methylisoxazole-3-carboxylate.

-

Dissolve the ester in a suitable solvent (e.g., THF) and add an aqueous solution of a base (e.g., LiOH or NaOH).

-

Heat the mixture to reflux for approximately 20-30 minutes.

-

Cool the reaction mixture to room temperature and acidify with a saturated solution of a weak acid (e.g., citric acid) to a pH of approximately 3.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.[7]

Biological Activity and Applications

This compound has demonstrated notable biological activities, including potential as an anti-inflammatory agent.[1] Its structure allows for interaction with specific biological targets, making it a compound of interest for therapeutic applications in diseases related to inflammation and potentially cancer.[1]

The primary application of this compound is as a versatile intermediate in organic synthesis.[1][3] It serves as a key building block in the pharmaceutical industry for the development of new drugs and in the agrochemical sector for the synthesis of advanced pesticides and herbicides.[1][3]

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich history intertwined with the development of modern pharmaceuticals. The synthetic routes to this molecule are well-established and offer flexibility for various research and development applications. Its continued use as a key intermediate in the synthesis of a wide range of biologically active molecules underscores its enduring importance in the field of organic and medicinal chemistry. This guide provides a solid foundation for researchers and professionals working with this versatile chemical entity.

References

- 1. Buy this compound | 3405-77-4 [smolecule.com]

- 2. This compound | 3405-77-4 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

Methodological & Application

Synthesis of 5-Methylisoxazole-3-carboxylic acid from ethyl acetylacetonate.

Application Note: Synthesis of 5-Methylisoxazole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its structure is a component of various pharmacologically active molecules, including Raf kinase inhibitors used in cancer therapy.[1] This document outlines a reliable three-step synthesis protocol for this compound, starting from common laboratory reagents that form a key β-ketoester intermediate, which then undergoes cyclization and hydrolysis. The classical approach for isoxazole synthesis involves the condensation of hydroxylamine with 1,3-dicarbonyl compounds or their derivatives.[1]

Overall Reaction Scheme

The synthesis proceeds in three main stages:

-

Claisen Condensation: Formation of a 1,3-dicarbonyl intermediate, ethyl 2,4-dioxovalerate, from diethyl oxalate and acetone.

-

Cyclization: Reaction of the dicarbonyl intermediate with hydroxylamine hydrochloride to form the isoxazole ring, yielding Ethyl 5-methylisoxazole-3-carboxylate.

-